

Section 1: Introduction and Strategic Importance

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Compound of Interest

Compound Name: *Fmoc-Dipropylglycine*

Cat. No.: B2539506

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Fmoc-Dipropylglycine (Fmoc-Dpg-OH) is a non-canonical, α,α -disubstituted amino acid that serves as a specialized building block in solid-phase peptide synthesis (SPPS). Its defining feature is the presence of two n-propyl groups on the α -carbon, which imparts significant steric bulk. This unique structure is not a bug, but a feature; it is leveraged by peptide chemists to design and synthesize peptides with enhanced and tailored properties.[1]

The incorporation of Fmoc-Dpg-OH into a peptide sequence can profoundly influence its physicochemical characteristics. The gem-dipropyl substitution enhances the hydrophobicity of the peptide, a property that can improve stability against proteolytic degradation and increase bioavailability.[1] Furthermore, the steric hindrance imposed by the dipropyl groups restricts the conformational freedom of the peptide backbone, often promoting the formation of stable helical secondary structures.[2] This conformational rigidity is a powerful tool in drug design for locking a peptide into its bioactive conformation.

This guide provides a comprehensive overview of Fmoc-Dpg-OH, focusing on the practical challenges its steric bulk presents and the field-proven methodologies required for its successful incorporation into synthetic peptides.

Key Identifiers:

- CAS Number: 218926-47-7[1][3][4][5][6]
- Common Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-propylglycine, Fmoc-4-aminoheptane-4-carboxylic acid, N-Fmoc- α,α -dipropylglycine[1][6]
- Molecular Formula: $C_{23}H_{27}NO_4$ [1][3][4][7]

- Molecular Weight: 381.5 g/mol [1][6][7]

Caption: Chemical Structure of **Fmoc-Dipropylglycine** (Fmoc-Dpg-OH).

Section 2: Physicochemical Properties

The reliable use of Fmoc-Dpg-OH in synthesis begins with a clear understanding of its physical and chemical characteristics. These properties dictate storage, handling, and dissolution protocols.

Property	Value	Source(s)
CAS Number	218926-47-7	[1][3][4][7]
Molecular Formula	C ₂₃ H ₂₇ NO ₄	[1][3][7]
Molecular Weight	381.5 g/mol	[1][7]
Appearance	White solid / Lyophilized powder	[1][3][4]
Purity (Typical)	≥95-99% (by HPLC)	[1][3]
Melting Point	140 - 146 °C (Lit.) / 102 - 105 °C	[1][4]
Solubility	Soluble in DMF, NMP, DMSO. Low solubility in water.	[8][9]
Storage Conditions	Store at -20°C to 8°C. Protect from moisture.	[1][3][10]

Note: Discrepancies in melting point may exist between different suppliers or crystalline forms.

Section 3: The Core Challenge: Overcoming Steric Hindrance in Peptide Synthesis

The primary obstacle in utilizing Fmoc-Dpg-OH is the severe steric hindrance around its α -carbon. During the coupling step of SPPS, the incoming activated carboxyl group of Fmoc-Dpg-OH must be accessible to the nucleophilic attack of the N-terminal amine of the resin-bound

peptide. The two bulky propyl groups physically shield the reaction center, significantly slowing down the rate of amide bond formation.^[11]

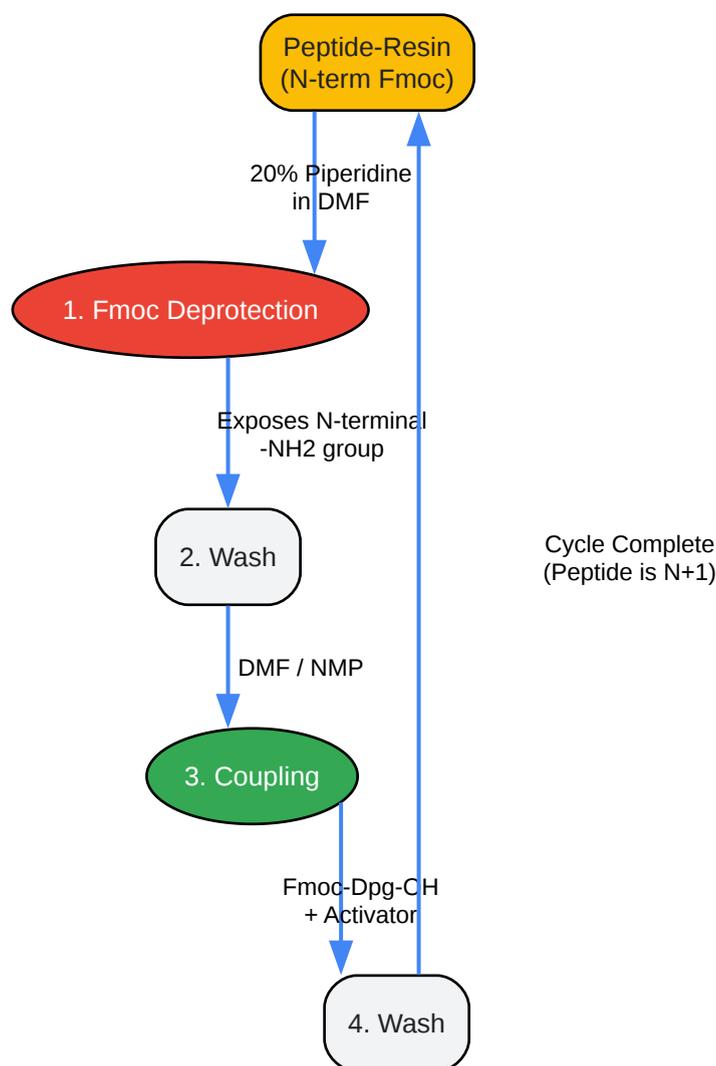
This steric impediment renders many standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, inefficient for this task, often resulting in low coupling yields and deletion sequences (peptides missing the intended Dpg residue).^{[11][12]} Consequently, more potent activation methods and optimized reaction conditions are not just recommended, but essential for achieving high-purity peptides containing this residue.

Section 4: Field-Proven Methodologies for Incorporating Fmoc-Dpg-OH

Successful synthesis with Fmoc-Dpg-OH hinges on adapting the standard Fmoc-SPPS workflow to overcome the kinetic barrier imposed by its structure.

The Standard Fmoc-SPPS Cycle

The synthesis proceeds via the well-established iterative cycle of deprotection, washing, coupling, and washing. The key is to optimize the "Coupling" step specifically for Fmoc-Dpg-OH.



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Caption: The standard four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Optimized Coupling with High-Potency Reagents

The most critical factor for success is the choice of coupling reagent. Aminium/uronium or phosphonium salt-based reagents are significantly more effective as they form highly reactive intermediates that can overcome the steric barrier.[11]

Recommended Coupling Reagents:

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

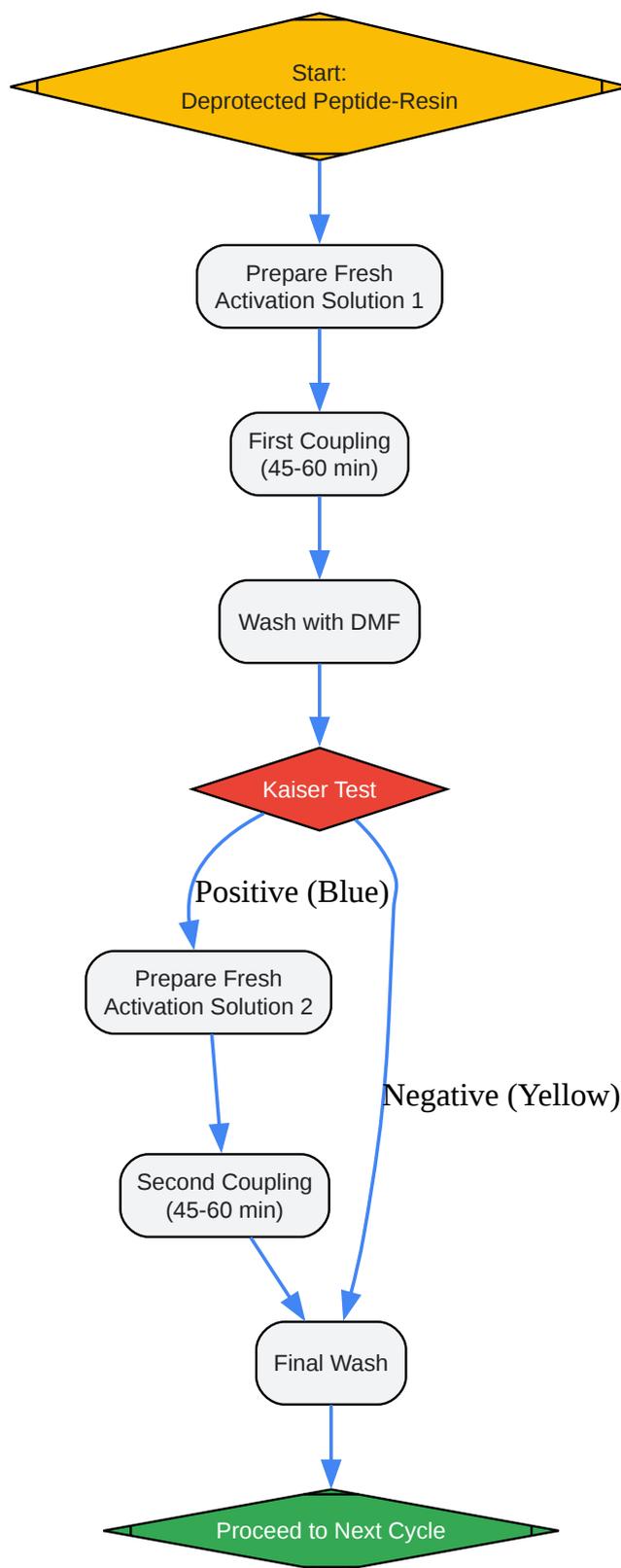
Step-by-Step Coupling Protocol (using HATU):

- Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
- Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
 - Fmoc-Dpg-OH (4 equivalents; ~153 mg)
 - HATU (3.9 equivalents; ~148 mg) in an appropriate volume of DMF or NMP (e.g., 2 mL).
- Base Addition: Add a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) (8 equivalents; ~139 μ L), to the activation solution.
- Pre-activation: Allow the solution to pre-activate for 1-5 minutes. The solution may change color. This step is crucial for forming the highly reactive O-acylisourea intermediate.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Agitation: Agitate the reaction vessel for a minimum of 45-60 minutes at room temperature. For particularly difficult sequences, this time can be extended.
- Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.
- Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next

cycle.

Protocol 2: The "Double Coupling" Strategy

When a single coupling fails to go to completion (as indicated by a positive Kaiser test), a "double coupling" strategy is employed. This involves repeating the coupling step with a fresh batch of activated Fmoc-Dpg-OH to acylate any remaining free amines.



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Caption: Workflow for the double coupling of a sterically hindered amino acid.

Advanced Technique: Microwave-Assisted SPPS (MA-SPPS)

Microwave-assisted SPPS is a highly effective method for accelerating difficult couplings.^[11] The application of microwave energy efficiently overcomes the high activation energy of the reaction, dramatically reducing coupling times (e.g., to 5-10 minutes) and improving yields for sterically hindered residues like Fmoc-Dpg-OH.^[13] This technique requires a specialized microwave peptide synthesizer but is the preferred method in many modern laboratories for challenging sequences.

Section 5: Quality Control & Analytical Characterization

Rigorous quality control is essential at two stages: verifying the integrity of the incoming Fmoc-Dpg-OH raw material and confirming the successful synthesis of the final peptide.

Technique	Purpose	Details
Reverse-Phase HPLC (RP-HPLC)	Purity assessment of both the raw material and the final crude peptide.	A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Purity is determined by integrating the peak area at a specific wavelength (e.g., 220 nm).[14][15]
Mass Spectrometry (MS)	Identity confirmation.	Techniques like MALDI-TOF or ESI-MS are used to verify that the molecular weight of the raw material or final peptide matches the theoretical calculated mass.[2][15]
NMR Spectroscopy	Structural elucidation of the raw material.	^1H and ^{13}C NMR can confirm the chemical structure of Fmoc-Dpg-OH, ensuring the correct starting material is used.[16]

Section 6: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the quality and reactivity of Fmoc-Dpg-OH.

- **Storage:** Fmoc-Dpg-OH is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] It is hygroscopic; therefore, it should be kept in a tightly sealed container in a desiccator.[17] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[10] Avoid repeated freeze-thaw cycles.[3]
- **Handling:** Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[17] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[17]

- Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

Section 7: Conclusion

Fmoc-Dipropylglycine is a powerful but challenging building block for peptide synthesis. Its value lies in its ability to confer enhanced stability, hydrophobicity, and structural definition to peptides, making it a key component in the development of novel therapeutics and research agents.^[1] Success in its application does not come from standard protocols but from a deliberate and informed approach. By employing high-potency coupling reagents, extended reaction times, double coupling strategies, or advanced technologies like MA-SPPS, researchers can effectively overcome the formidable steric barrier it presents and unlock its full potential in modern peptide chemistry.

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